molecular formula C15H10F2N2O4S B426574 N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 454210-08-3

N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B426574
CAS No.: 454210-08-3
M. Wt: 352.3g/mol
InChI Key: APKJISATGZTKCT-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a sophisticated synthetic compound of significant interest in early-stage chemical and pharmacological research. Its molecular structure integrates a 1,2-benzisothiazol-3-one-1,1-dioxide moiety, a motif known in chemistry for its potential biological activity. The 2,4-difluorophenyl group is a common pharmacophore in drug design, often used to enhance a molecule's metabolic stability and membrane permeability. The primary research applications for this compound are anticipated in the fields of medicinal chemistry and antimicrobial development. Researchers may investigate its potential as a key intermediate in the synthesis of more complex molecules or screen it for various biological activities. The 1,2-benzisothiazol-3-one core is structurally related to Benzisothiazolinone (BIT), a well-documented biocide with a microbicide and fungicide mode of action widely used as a preservative in industrial and consumer products . This suggests potential for research into novel antimicrobial or antifungal agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary tests and analyses to verify the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKJISATGZTKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H10F2N2O4S
  • Molecular Weight : 352.31 g/mol
  • CAS Number : [Not specified in the sources]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxic effects on cancer cells and its potential as an enzyme inhibitor.

Cytotoxic Activity

Recent investigations have highlighted the cytotoxic properties of this compound against several cancer cell lines. For instance, it was found to exhibit significant antiproliferative effects on the HCT-116 colorectal cancer cell line. The following table summarizes the IC50 values of related compounds:

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

These results indicate that compounds structurally related to this compound demonstrate superior cytotoxicity compared to established chemotherapeutics like cabozantinib .

Selectivity and Safety

The selectivity index (SI) of these compounds was also evaluated to assess their safety profiles. For example:

  • Compound 3c exhibited a SI greater than 20 against normal WI38 cells.
  • Compound 3e showed a SI greater than 3.

This suggests that these compounds can selectively target cancer cells while minimizing toxicity to normal cells .

The mechanism underlying the cytotoxic effects involves apoptosis induction and cell cycle arrest. Studies using Annexin V-FITC/PI staining demonstrated that treatment with these compounds led to significant G0/G1 phase arrest in HCT-116 cells, indicating their potential role in disrupting cell proliferation pathways .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Related compounds have shown effectiveness in inhibiting metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for various therapeutic applications including neurological disorders and certain cancers .

Case Studies

In a recent study focused on the synthesis and evaluation of derivatives similar to this compound, several compounds were tested for their biological activity:

  • Compound 3c : Demonstrated high selectivity and significant cytotoxicity against colorectal cancer cells.
  • Compound 3e : Exhibited a favorable safety profile with a notable selective index.

These findings emphasize the therapeutic potential of benzisothiazole derivatives in oncology .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence pharmacological and physicochemical properties. Key analogs include:

Compound Name (Reference) Phenyl Substituents Molecular Weight (g/mol) Key Features
N-(4-Hydroxyphenyl)-... () 4-hydroxy 332.33 Hydroxyl group increases polarity, potentially reducing metabolic stability compared to fluorine .
N-(3-Bromophenyl)-... () 3-bromo 401.23 Bromine adds steric bulk; used in kinase inhibition studies (e.g., CCG-26683) .
N-(2-Ethylphenyl)-... () 2-ethyl 334.38 Ethyl group enhances lipophilicity but may reduce target specificity .
N-(2,4-Dimethylphenyl)-... () 2,4-dimethyl 499.56 Sulfamoylphenyl group introduces hydrogen-bonding potential .

Key Trends :

  • Electron-Withdrawing Groups (e.g., F, Br) : Improve metabolic stability and binding affinity to hydrophobic pockets.
  • Electron-Donating Groups (e.g., OH, OCH₃) : Increase solubility but may accelerate hepatic clearance .

Modifications to the Acetamide Chain

Varying the chain length or introducing heteroatoms alters conformational flexibility:

Compound Name (Reference) Chain Structure Molecular Weight (g/mol) Impact
Target Compound () Acetamide (C=O-CH₂-) 356.31 Optimal balance of flexibility and rigidity for receptor binding .
N-(2,4-dimethoxyphenyl)-... () Propanamide (C=O-CH₂-CH₂-) 415.45 Extended chain may reduce bioavailability due to increased rotational freedom .
Ethyl ester derivatives () Ester (C=O-O-CH₂-CH₃) 261.27–345.35 Ester groups improve membrane permeability but require hydrolysis for activation .

Key Insight : Shorter chains (e.g., acetamide) favor target engagement, while longer chains (e.g., propanamide) may introduce steric hindrance .

Crystallographic and Conformational Differences

  • N-(4-Hydroxyphenyl)-... (): The dihedral angle between benzisothiazol and phenol rings is 84.9°, creating a twisted conformation that may limit π-stacking interactions .
  • Target Compound : The 2,4-difluorophenyl group likely adopts a planar orientation relative to the benzisothiazol core, enhancing intermolecular interactions in hydrophobic environments .

Preparation Methods

Synthesis of Methyl 2-(1,1-Dioxido-3-Oxo-1,2-Benzisothiazol-2(3H)-Yl)Acetate

Reagents : Saccharin sodium (25 mmol), methyl chloroacetate (25 mmol), DMF (30 mL).
Conditions : Stirring at 90–110°C for 3–4 hours.
Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.
Yield : 86%.

This step establishes the acetoxy-benzisothiazole core, which is hydrolyzed to the carboxylic acid or directly modified to introduce the acetamide group.

Amide Bond Formation with 2,4-Difluoroaniline

MethodReagentsSolventTime (h)Yield (%)
Direct AminolysisMethyl ester, 2,4-DFAToluene6–8~70
EDCI/HOBt CouplingCarboxylic acid, 2,4-DFADMF1275–80

Key considerations include the electron-withdrawing effect of fluorine substituents on the aniline’s nucleophilicity, necessitating slightly elevated temperatures or prolonged reaction times compared to non-fluorinated analogues.

Alternative Pathway: Chloroacetamide Intermediate

A less common but efficient route involves the displacement of a chloroacetamide intermediate by the benzisothiazole sodium salt.

Synthesis of Chloroacetamide Precursor

Reagents : 2,4-Difluoroaniline, chloroacetyl chloride.
Conditions : Dropwise addition of chloroacetyl chloride to aniline in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours.
Yield : 85–90%.

Nucleophilic Substitution with Benzisothiazole Sodium Salt

Reagents : N-(2,4-Difluorophenyl)chloroacetamide, saccharin sodium.
Conditions : Reflux in acetone for 4–6 hours.
Yield : 65–70%.

This method avoids ester hydrolysis steps but requires careful handling of moisture-sensitive intermediates.

Purification and Characterization

Recrystallization : Ethanol or ethanol/water mixtures are preferred for final product purification, achieving >95% purity.
Analytical Data :

  • Molecular Formula : C₁₅H₁₀F₂N₂O₄S.

  • Exact Mass : 352.0329 u.

  • Spectroscopic Confirmation : ¹H NMR (DMSO-d₆) δ 10.23 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 2H, Ar-F), 4.52 (s, 2H, CH₂).

Challenges and Optimization Opportunities

  • Low Yields in Coupling Steps : EDCI-mediated couplings occasionally suffer from side reactions; switching to HATU or T3P may improve efficiency.

  • Solvent Selection : DMF, while effective, complicates purification; alternative solvents (e.g., THF, acetonitrile) warrant exploration.

  • Green Chemistry : Catalytic methods or solvent-free conditions could enhance sustainability .

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